molecular formula C20H22N2O3S B12525843 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- CAS No. 651334-98-4

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)-

Cat. No.: B12525843
CAS No.: 651334-98-4
M. Wt: 370.5 g/mol
InChI Key: HVPVWYUWJITSAA-UHFFFAOYSA-N
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Description

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is a complex organic compound that belongs to the indole family Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

    Introduction of the Phenylsulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Attachment of the Piperidinylmethyl Group: This can be done through alkylation reactions using piperidine derivatives.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Types of Reactions

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous conditions.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the removal of the sulfonyl group.

Scientific Research Applications

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- may have various applications in scientific research, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action for 1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, influencing biochemical pathways, or altering cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carboxaldehyde: Another indole derivative with different substituents.

    3-(Phenylsulfonyl)-1H-indole: Lacks the piperidinylmethyl group.

    1-(3-Piperidinylmethyl)-1H-indole: Lacks the phenylsulfonyl group.

Uniqueness

1H-Indol-6-ol, 3-(phenylsulfonyl)-1-(3-piperidinylmethyl)- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

651334-98-4

Molecular Formula

C20H22N2O3S

Molecular Weight

370.5 g/mol

IUPAC Name

3-(benzenesulfonyl)-1-(piperidin-3-ylmethyl)indol-6-ol

InChI

InChI=1S/C20H22N2O3S/c23-16-8-9-18-19(11-16)22(13-15-5-4-10-21-12-15)14-20(18)26(24,25)17-6-2-1-3-7-17/h1-3,6-9,11,14-15,21,23H,4-5,10,12-13H2

InChI Key

HVPVWYUWJITSAA-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2C=C(C3=C2C=C(C=C3)O)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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